2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Overview
Description
2-amino-4-(1H-tetrazol-5-yl)benzoic acid is a chemical compound with the molecular formula C8H7N5O2 and a molecular weight of 205.18 g/mol . This compound features a benzoic acid core substituted with an amino group and a tetrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid typically involves multistep reactions. One common method includes the reaction of 4-cyanobenzoic acid with sodium azide under acidic conditions to form the tetrazole ring . The amino group can be introduced through nitration followed by reduction processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and tetrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-4-(1H-tetrazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design as a bioisostere .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but lacks the amino group.
5-aminotetrazole: Contains the tetrazole ring but lacks the benzoic acid core.
s-triazine derivatives: Nitrogen-rich compounds with different ring structures.
Uniqueness
2-amino-4-(1H-tetrazol-5-yl)benzoic acid is unique due to its combination of an amino group, a tetrazole ring, and a benzoic acid core. This combination provides a versatile scaffold for various chemical modifications and applications in multiple fields .
Properties
IUPAC Name |
2-amino-4-(2H-tetrazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCZFZLDIFHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406376 | |
Record name | 2-amino-4-(1H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872473-26-2 | |
Record name | 2-amino-4-(1H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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